

Comparative toxicity assessment of Dibutyl succinate and its alternatives

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Compound of Interest

Compound Name: *Dibutyl succinate*

Cat. No.: *B085449*

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Comparative Toxicity Assessment: Dibutyl Succinate and Its Alternatives

A Guide for Researchers and Drug Development Professionals

In the pursuit of safer and more effective chemical formulations, a thorough understanding of the toxicological profiles of excipients and plasticizers is paramount. This guide provides a comprehensive comparative toxicity assessment of **Dibutyl succinate** and its common alternatives: Acetyl Tributyl Citrate (ATBC), Triethyl citrate, and Diethyl adipate. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection.

Quantitative Toxicity Data Summary

The following table summarizes the available quantitative toxicity data for **Dibutyl succinate** and its alternatives. A higher LD50 value indicates lower acute toxicity.

Compound	CAS Number	Molecular Formula	Acute Oral Toxicity (LD50)	In Vitro Cytotoxicity (IC50)	Reproductive & Developmental Toxicity	Endocrine Disruption Potential
Dibutyl succinate	141-03-7	C12H22O4	8,000 mg/kg (rat)	Data not readily available	No definitive data on reproductive toxicity.	Potential for endocrine disruption is not well-studied.
Acetyl Tributyl Citrate (ATBC)	77-90-7	C20H34O8	>31,500 mg/kg (rat) [1]	Not cytotoxic in polyurethane resin formulation s. [2]	Not a developmental or reproductive toxicant in studies on mice and rats. [3] NOAEL for reproductive toxicity is 1000 mg/kg/day. [4]	Shows anti-estrogenic and anti-androgenic activity. [5] May interfere with steroid binding of sex hormone-binding globulin (SHBG). [6] Induces Cytochrome P450 3A through the steroid and xenobiotic receptor (SXR). [7]

Triethyl citrate	77-93-0	C12H20O7	5,900 mg/kg (rat)	14.7 mM	No genotoxicity relevant to human health. NOAEL of 2,000 mg/kg bw/day in two-year oral toxicity studies in rats.[8]	No significant endocrine-disrupting activity detected in screening programs. [9]
Diethyl adipate	141-28-6	C10H18O4	8,100 mg/kg (mouse)	Data not readily available	Appears to be less teratogenic than phthalates in rats.[10] Has shown antifertility effects.	Listed as a potential endocrine-disrupting compound. [10] May have estrogenic activity.[11]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of data. The following are summaries of standard protocols.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

The acute oral toxicity is determined by administering a single dose of the substance to rats via gavage.[7] The procedure involves a sighting study to determine the starting dose, followed by a main study. In the main study, groups of animals of a single sex (typically females) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[7] Animals are observed for 14 days for signs of toxicity and mortality.[12] The final outcome allows for classification of the substance according to the Globally Harmonised System (GHS).[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.^{[3][13]} Metabolically active cells reduce the yellow MTT to a purple formazan product.^[3] The steps are as follows:

- Cell Seeding: Plate cells in a 96-well plate and incubate to allow for attachment.
- Compound Exposure: Treat cells with various concentrations of the test compound for a specified period.
- MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.

Endocrine Disruption Assessment (Steroidogenesis Assay - OECD 456)

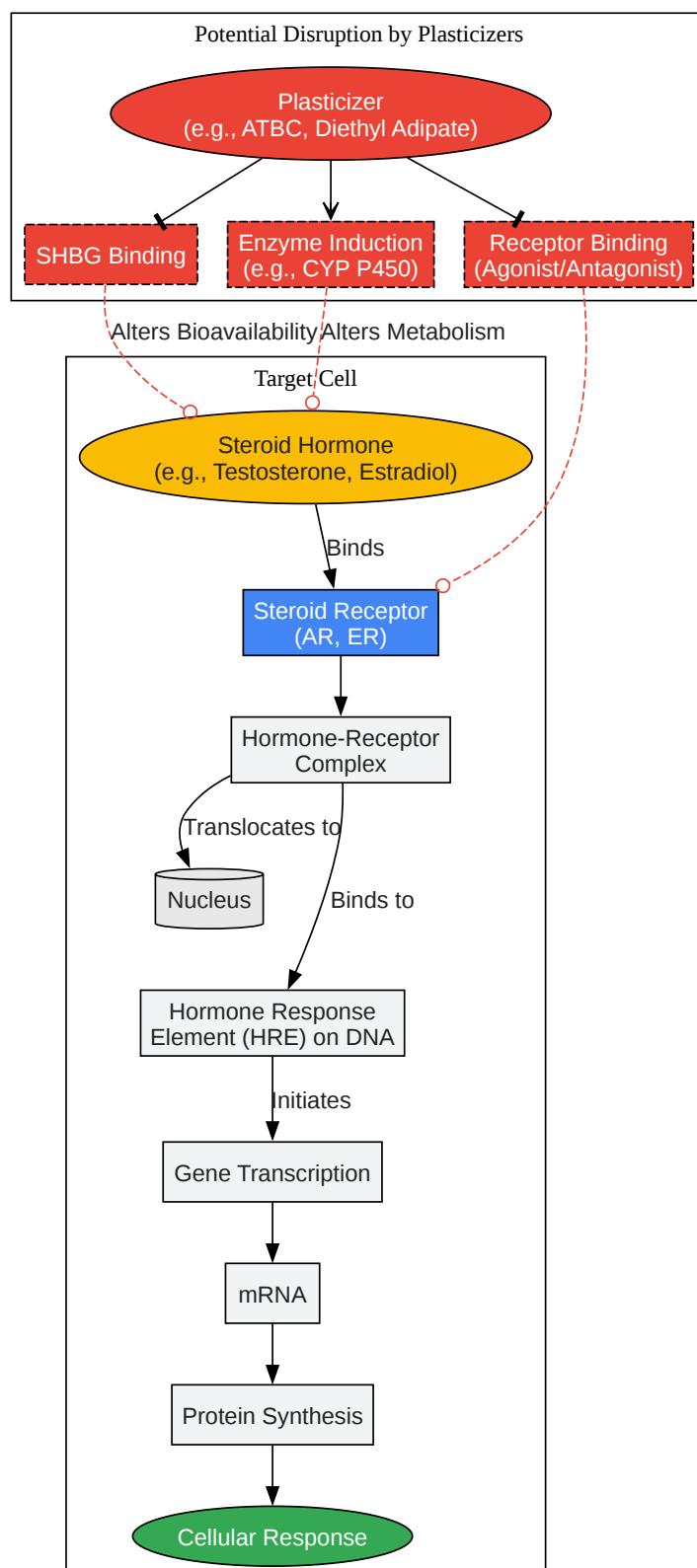
The H295R Steroidogenesis Assay is an in vitro method to screen for chemicals that affect the production of steroid hormones. The assay utilizes the human adrenal cortical carcinoma cell line H295R, which expresses genes that code for key enzymes in the steroidogenesis pathway. Cells are exposed to the test chemical for 48 hours. Following exposure, the concentrations of testosterone and estradiol in the cell culture medium are measured using techniques like ELISA or LC-MS/MS. A significant change in hormone production compared to the control indicates a potential for endocrine disruption.

Visualizing Cellular Mechanisms and Experimental Processes

To better understand the potential toxicological mechanisms and the experimental procedures used in their assessment, the following diagrams are provided.

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Experimental workflow for the in vitro MTT cytotoxicity assay.



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Potential interference of plasticizers with steroid hormone signaling.

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